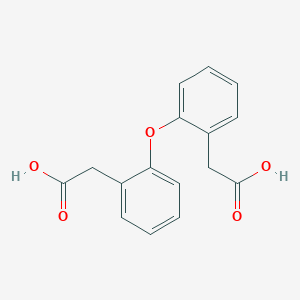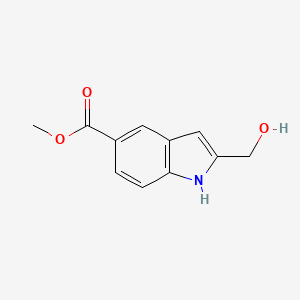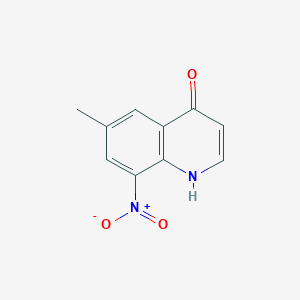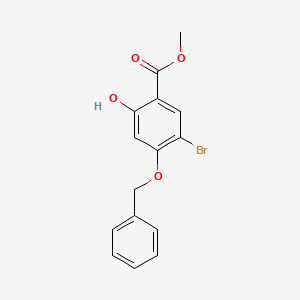![molecular formula C17H13NO4 B3112551 Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate CAS No. 189949-64-2](/img/structure/B3112551.png)
Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate
Vue d'ensemble
Description
“Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate” is a chemical compound with the molecular formula C12H11NO5 . It is also known as "methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C1=CC=CC=C21)N(C2=O)C(CO)C(OC)=O . This indicates that the compound contains a 2H-isoindole core structure with a methyl benzoate group attached . Physical And Chemical Properties Analysis
This compound has a predicted density of 1.368 g/cm3, a melting point of 113 °C, a predicted boiling point of 345.7 °C, and a flash point of 162.9 °C . Its molecular weight is 219.19 .Applications De Recherche Scientifique
Synthetic Applications and Biological Activities
Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate, recognized for its versatile applications in organic synthesis, plays a pivotal role in the development of bioactive molecules. Its utility as a bioactive precursor in organic synthesis stems from its capacity to form compounds exhibiting a wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The compound serves as a crucial scaffold for the exploration of new bioactive molecules due to its synthetic versatility, making it an invaluable substrate for preparing medical products. This review underscores its significance in organic synthesis and the pharmaceutical industry, offering insights into various synthetic routes for its preparation and its importance as a precursor for compounds with pharmaceutical applications (Farooq & Ngaini, 2019).
Environmental and Toxicological Considerations
The environmental implications and toxicological aspects of related chemical compounds, such as 2-Methylpropene, have been studied to understand their metabolic fate and toxicity. These investigations have revealed that such compounds undergo metabolic activation, resulting in potentially harmful effects. This highlights the critical balance between the formation and detoxification of reactive metabolites, emphasizing the need for further research to fully assess the risks associated with these compounds to humans and the environment (Cornet & Rogiers, 1997).
Pharmacological Efficacy and Safety
The pharmacological efficacy and safety of compounds structurally related to Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate have been explored in various contexts. For instance, Lurasidone, a novel benzisothiazole antipsychotic drug, demonstrates its effectiveness and tolerability for short-term treatment of schizophrenia and acute bipolar depression. This underlines the low risk associated with weight gain, metabolic or cardiac abnormalities, and its potential in the pharmacological landscape. However, the necessity for long-term testing in schizophrenia and bipolar disorder, as well as for other indications, is highlighted to fully establish its clinical utility (Pompili et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(1,3-dioxoisoindol-2-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-22-17(21)12-7-3-2-6-11(12)10-18-15(19)13-8-4-5-9-14(13)16(18)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYRLJVVYPRMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




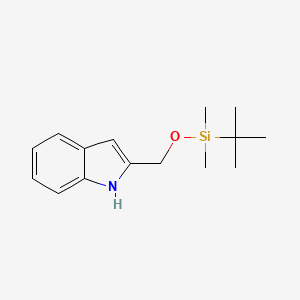
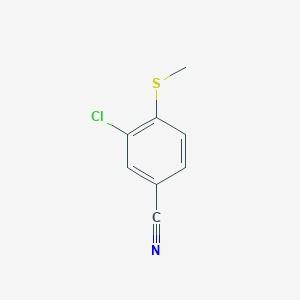

![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)

